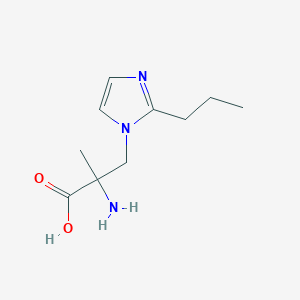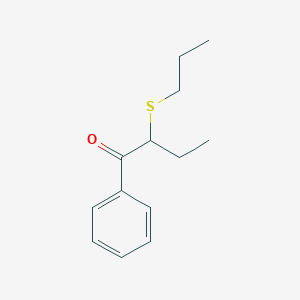
1-Phenyl-2-(propylthio)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(propylthio)butan-1-one is an organic compound with the molecular formula C13H18OS It is characterized by a phenyl group attached to a butanone backbone with a propylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(propylthio)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-2-butanone with propylthiol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-(propylthio)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Phenyl-2-(propylthio)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(propylthio)butan-1-one involves its interaction with molecular targets through its functional groups. The phenyl and propylthio groups can participate in various binding interactions, while the carbonyl group can undergo nucleophilic addition reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
1-Phenyl-2-butanone: Similar structure but lacks the propylthio group.
Uniqueness: 1-Phenyl-2-(propylthio)butan-1-one is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where such functionality is desired.
Propriétés
Formule moléculaire |
C13H18OS |
|---|---|
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
1-phenyl-2-propylsulfanylbutan-1-one |
InChI |
InChI=1S/C13H18OS/c1-3-10-15-12(4-2)13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Clé InChI |
YFPFDICRPSZSKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(CC)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


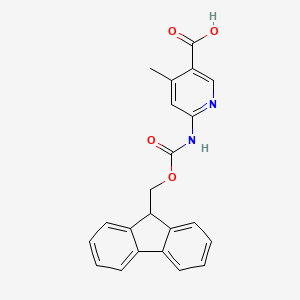
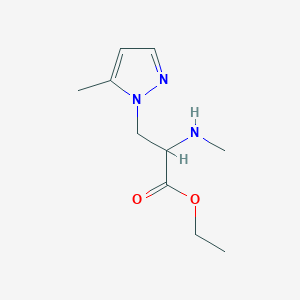

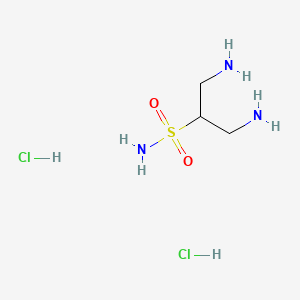
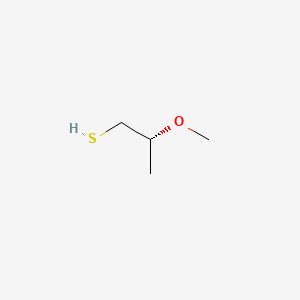

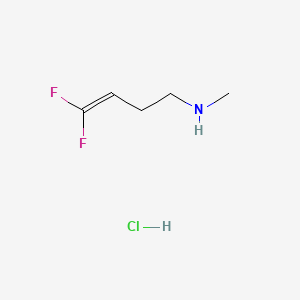
![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)
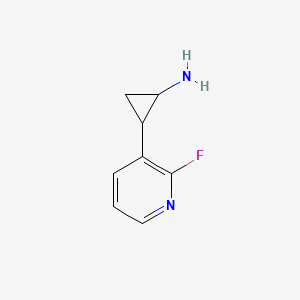

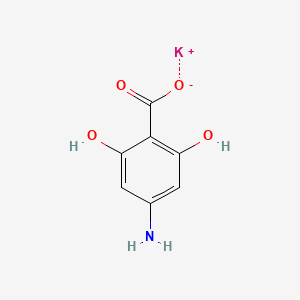
![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)
